molecular formula C14H18O3 B1499495 Ethyl 4-(2-methylbutanoyl)benzoate

Ethyl 4-(2-methylbutanoyl)benzoate

Cat. No.: B1499495
M. Wt: 234.29 g/mol
InChI Key: UYKLBLGHVLRAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-methylbutanoyl)benzoate is an aromatic ester featuring a benzoate backbone substituted at the para position with a 2-methylbutanoyl group. This compound belongs to the broader class of alkyl and acyl-substituted benzoates, which are widely studied for their diverse applications in medicinal chemistry, materials science, and radiopharmaceutical synthesis.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 4-(2-methylbutanoyl)benzoate

InChI

InChI=1S/C14H18O3/c1-4-10(3)13(15)11-6-8-12(9-7-11)14(16)17-5-2/h6-10H,4-5H2,1-3H3

InChI Key

UYKLBLGHVLRAOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Acyl Substituents

Ethyl 4-(3-methylbutanoyl)benzoate (CAS 93742-43-9)
  • Structure: Differs in the position of the methyl group on the butanoyl substituent (3-methyl vs. 2-methyl).
  • Synthesis : Similar esterification pathways are likely used, as seen in the synthesis of related acyl-substituted benzoates .
Ethyl 4-(carbamoylamino)benzoate
  • Structure: Contains a carbamoylamino (-NH-C(=O)-NH₂) group instead of the 2-methylbutanoyl moiety.
  • Applications : Acts as a hit compound in the discovery of aquaporin-3 and aquaporin-7 inhibitors, highlighting the role of substituent polarity in biological activity .

Derivatives with Heterocyclic Substituents

Ethyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate
  • Structure : Features a 1,2,4-oxadiazole ring with a trifluoromethyl group.
  • Synthesis : Prepared via oxime formation followed by cyclization with trifluoroacetic anhydride, yielding 70–80% .
  • Applications : Serves as a precursor for PET tracers (e.g., [¹⁸F]19), demonstrating the utility of electron-withdrawing groups in radiochemistry .
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
  • Structure: Incorporates a pyridazine ring linked via a phenethylamino spacer.
  • Activity : Such derivatives are explored for receptor-binding studies, emphasizing the impact of extended conjugation and heteroaromatic systems on pharmacological profiles .

Bioactive Analogues with Sulfonamide and Amide Groups

SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)
  • Structure : Contains a sulfonamidobenzamide (SABA) core.
  • Bioactivity : Exhibits antibacterial activity with MIC values of 0.45–0.9 mM against E. coli, underscoring the importance of sulfonamide groups in antimicrobial potency .

Physicochemical and Functional Comparisons

Ethyl 4-(dimethylamino)benzoate
  • Properties: High solubility in DMSO due to the dimethylamino group, making it a preferred internal calibrant in qNMR .
  • Applications : Enhances resin cement reactivity, achieving higher degrees of conversion compared to methacrylate-based initiators .

Data Tables

Table 1: Key Structural and Functional Properties of Ethyl 4-(2-methylbutanoyl)benzoate and Analogues

Compound CAS Number Molecular Formula Key Substituent Notable Property/Application Reference
This compound Not available C₁₄H₁₈O₃ 2-methylbutanoyl Hypothesized use in organic synthesis -
Ethyl 4-(3-methylbutanoyl)benzoate 93742-43-9 C₁₄H₁₈O₃ 3-methylbutanoyl Steric effects in reactivity studies
Ethyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate - C₁₂H₁₀F₃N₂O₃ 1,2,4-oxadiazole Radiopharmaceutical precursor (70–80% yield)
SABA1 - C₂₂H₂₁ClN₂O₅S Sulfonamidobenzamide Antibacterial (MIC: 0.45–0.9 mM)
Ethyl 4-(dimethylamino)benzoate - C₁₁H₁₅NO₂ Dimethylamino qNMR calibrant, resin initiator

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